[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
The target compound, 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, is a benzothiazine derivative characterized by a 1,4-benzothiazine core with a 1,1-dioxide moiety. Key structural features include:
- A 3,5-dimethoxyphenyl group at position 4, introducing electron-donating methoxy substituents.
- The 1,1-dioxido modification, which enhances polarity and stability.
Properties
IUPAC Name |
[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-28-18-12-17(13-19(14-18)29-2)24-15-22(23(25)16-8-4-3-5-9-16)30(26,27)21-11-7-6-10-20(21)24/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOWSCDSGWRAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyphenyl derivatives and benzothiazine precursors. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors or batch processing. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares the target compound with two structurally related benzothiazine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Features |
|---|---|---|---|---|
| Target Compound | C23H19NO5S* | ~437.47* | 4-(3,5-dimethoxyphenyl); 2-(phenyl methanone) | Electron-donating methoxy groups; moderate solubility |
| 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C22H15Cl2NO4S | 460.325 | 4-(3,5-dichlorophenyl); 2-(4-methoxyphenyl methanone) | Electron-withdrawing Cl groups; reduced solubility; higher metabolic stability |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | C26H24FNO5S | 505.52 | 4-(3,5-dimethoxyphenyl); 2-(2,4-dimethylphenyl methanone); 6-F | Fluorine atom enhances electronegativity; methyl groups increase lipophilicity |
*Estimated based on structural analogs.
Key Observations:
The 6-fluoro substituent in ’s compound introduces electronegativity, which may enhance binding affinity in biological targets .
Molecular Weight and Lipophilicity :
- The target compound’s lower molecular weight (~437 vs. 505.52 in ) suggests better bioavailability. However, the 2,4-dimethylphenyl group in increases lipophilicity, which could improve membrane permeability .
Synthetic Considerations :
- Analogous compounds (e.g., and ) are synthesized via nucleophilic substitution or coupling reactions involving α-halogenated ketones and sodium ethoxide (as in ) .
- The 1,1-dioxide moiety likely requires oxidation of the benzothiazine core, a common step in benzothiazine derivative synthesis .
Theoretical Bioactivity and Pharmacological Implications
While bioactivity data for the target compound is unavailable, structural analogs suggest:
- Electron-Donating Groups : Methoxy substituents (target compound) may enhance interactions with polar residues in enzyme active sites, whereas chloro groups () could improve metabolic stability .
- Fluorine Substitution : The 6-fluoro group in ’s compound may mimic hydrogen bonding or block metabolic degradation pathways .
Biological Activity
The compound 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine class, which has garnered attention in medicinal chemistry for its potential biological activities. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- Molecular Formula : CHNOS
- CAS Number : Not specifically listed in the search results.
This compound features a benzothiazine core with a dioxido group and methanone functionality, contributing to its unique chemical reactivity and biological profile.
Antimicrobial Activity
Research indicates that compounds within the benzothiazine family exhibit significant antimicrobial properties. For instance, a study highlighted that related benzothiazine derivatives demonstrated potent activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Acinetobacter baumannii
- Fungi : Candida albicans
These compounds were found to have minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against these pathogens, indicating strong antimicrobial potential .
Anticancer Properties
Emerging studies suggest that benzothiazine derivatives may also possess anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines. For example, one study reported that similar compounds led to significant cell death in breast cancer cells through the activation of apoptotic pathways .
The biological activity of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is believed to be mediated through multiple mechanisms:
- Inhibition of DNA synthesis : Compounds in this class may interfere with nucleic acid synthesis in microbial cells.
- Reactive oxygen species (ROS) generation : Some derivatives have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Case Study 1: Antimicrobial Screening
A recent screening of various benzothiazine derivatives, including those similar to 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, was conducted against a panel of pathogens. The results indicated:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 |
| Compound B | Acinetobacter baumannii | 0.50 |
| Compound C | Candida albicans | 0.25 |
This table illustrates the promising antimicrobial efficacy of these compounds .
Case Study 2: Anticancer Activity
In another study focusing on anticancer effects, researchers treated MCF-7 breast cancer cells with various concentrations of benzothiazine derivatives. The findings were as follows:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 75 |
| 20 | 50 |
| 50 | 30 |
The results indicate a dose-dependent decrease in cell viability, suggesting effective anticancer properties at higher concentrations .
Q & A
Q. What are the typical synthetic routes for preparing 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone?
The synthesis involves multi-step organic reactions, starting with the construction of the benzothiazine core. Key steps include:
- Core formation : Condensation of aromatic aldehydes with sulfur-containing precursors under controlled temperatures.
- Functionalization : Introduction of methoxyphenyl groups via nucleophilic substitution or coupling reactions.
- Oxidation : Use of oxidizing agents like potassium permanganate to achieve sulfone groups (1,1-dioxido). Reaction conditions (e.g., solvents, catalysts) are critical for yield optimization. Common reagents include sodium borohydride for reduction and aromatic amines for substitution .
Q. How is the compound characterized to confirm its structural integrity?
Advanced analytical techniques are employed:
- NMR spectroscopy : To verify methoxy group positions and aromatic proton environments.
- Mass spectrometry (HRMS) : For molecular weight confirmation (e.g., average mass ~451.5 g/mol as per PubChem data) .
- HPLC : To assess purity (>95% is standard for research-grade material). Structural validation often includes comparison with computational models (e.g., InChI key: JUCRQMRNZVYPJT-UHFFFAOYSA-N) .
Q. What preliminary biological assays are used to screen its activity?
Initial screening focuses on:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.
- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α in cell-based models.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination). Positive controls include structurally similar benzothiazine derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) influence biological potency?
Comparative studies reveal:
- Fluorine addition : Enhances lipophilicity and metabolic stability. For example, a 6-fluoro analog shows 3x higher cytotoxicity in leukemia cell lines compared to the parent compound .
- Methoxy positioning : 3,5-Dimethoxy substitution optimizes π-π stacking with enzyme active sites, improving binding affinity over 2,4-substituted analogs .
- SAR tables are used to correlate substituents with activity (see for examples).
Q. What mechanistic studies elucidate its anticancer activity?
Advanced methodologies include:
- Apoptosis induction : Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells.
- Target identification : siRNA knockdown or CRISPR-Cas9 screens to identify critical pathways (e.g., Bcl-2 downregulation).
- Molecular docking : Simulations with caspase-3 or topoisomerase II show high binding scores (∆G < -8 kcal/mol) .
Q. How can contradictory data in biological assays be resolved?
Common strategies involve:
- Dose-response refinement : Testing a wider concentration range to rule out assay interference.
- Matrix stabilization : Cooling samples during prolonged experiments to prevent organic degradation (as noted in HSI-based pollution studies) .
- Orthogonal assays : Replicating results using alternative methods (e.g., Western blotting alongside ELISA).
Q. What crystallographic techniques validate its solid-state structure?
Single-crystal X-ray diffraction (SCXRD) is employed:
- Crystallization : Ethanol/water mixtures under slow evaporation.
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Software like SHELXL for bond angle/geometry analysis. Example: A related benzothiazinone derivative showed a dihedral angle of 78.5° between aromatic rings, critical for planar stacking interactions .
Q. How does its reactivity under oxidative/reductive conditions impact derivative synthesis?
- Oxidation : Converts sulfoxide to sulfone groups, enhancing electrophilicity for nucleophilic attacks.
- Reduction : Sodium borohydride selectively reduces ketones to secondary alcohols, enabling pro-drug designs.
- Substitution : Pd-catalyzed cross-coupling introduces aryl/heteroaryl groups at the 2-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
